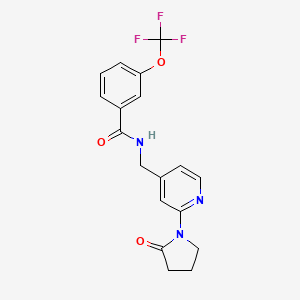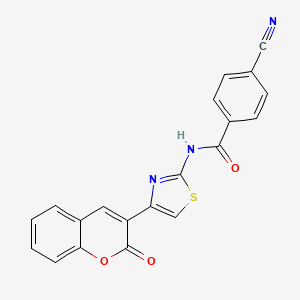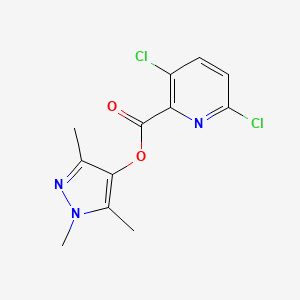![molecular formula C21H21NO4 B2911220 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one CAS No. 903184-91-8](/img/structure/B2911220.png)
7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a morpholine ring attached to the chromen-4-one core via an ethoxy linker. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one typically involves the reaction of 3-phenylchromen-4-one with 2-(morpholin-4-yl)ethanol in the presence of a suitable base. One common method involves the use of potassium carbonate as a base and acetonitrile as a solvent. The reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: The ethoxy and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of chroman-4-one derivatives.
Substitution: Formation of various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromophore properties.
Medicine: Explored for its potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromen-4-one core and morpholine moiety. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Morpholin-4-ylethoxy)-3-phenylchromen-2-one
- 7-β-(N,N-dialkylamino)ethoxy derivatives of natural isoflavones
- 4-aryl-3-[2-hydroxy-4-β-(N,N-dialkylamino)ethoxy]phenylpyrazoles
Uniqueness
7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one is unique due to its specific combination of a chromen-4-one core with a morpholine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7-(2-morpholin-4-ylethoxy)-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-21-18-7-6-17(25-13-10-22-8-11-24-12-9-22)14-20(18)26-15-19(21)16-4-2-1-3-5-16/h1-7,14-15H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFSLWZHTXGJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2911137.png)

![1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2911141.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2911144.png)
![N-(2,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2911147.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2911149.png)

![1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine](/img/structure/B2911152.png)

![1-(4-chlorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2911156.png)
![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2911157.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide](/img/structure/B2911159.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2911160.png)
